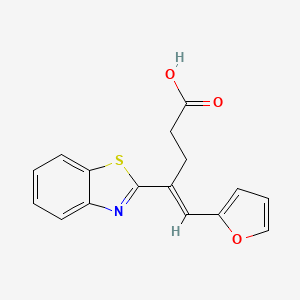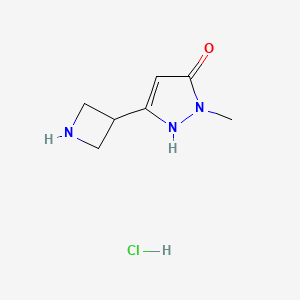
2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-tritylsulfanylpentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido (S)-Fmoc-2-amino-5-(tritiltio)-pentanoico es un compuesto sintético que se utiliza principalmente en la síntesis de péptidos. Se caracteriza por la presencia de un grupo protector fluorenilmetoxocarbonilo (Fmoc), un grupo amino y un grupo tritiltio. El compuesto es valioso en la síntesis orgánica y la bioquímica debido a su estabilidad y reactividad.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido (S)-Fmoc-2-amino-5-(tritiltio)-pentanoico generalmente implica varios pasos. Un método común comienza con la protección del grupo amino utilizando el grupo Fmoc. Luego, el grupo tritiltio se introduce mediante una reacción de sustitución nucleofílica. Las condiciones de reacción a menudo implican el uso de solventes orgánicos como diclorometano y bases como la trietilamina para facilitar las reacciones .
Métodos de producción industrial
La producción industrial del ácido (S)-Fmoc-2-amino-5-(tritiltio)-pentanoico sigue rutas sintéticas similares, pero a mayor escala. El proceso se optimiza para el rendimiento y la pureza, a menudo involucrando equipos de síntesis automatizados y medidas rigurosas de control de calidad para garantizar la coherencia .
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido (S)-Fmoc-2-amino-5-(tritiltio)-pentanoico experimenta varias reacciones químicas, que incluyen:
Oxidación: El grupo tritiltio se puede oxidar para formar sulfoxidos o sulfonas.
Reducción: El compuesto se puede reducir para eliminar el grupo tritiltio.
Sustitución: El grupo tritiltio se puede sustituir por otros nucleófilos en condiciones apropiadas.
Reactivos y condiciones comunes
Oxidación: Los reactivos como el peróxido de hidrógeno o el ácido m-cloroperbenzoico se utilizan comúnmente.
Reducción: Se emplean agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio.
Sustitución: Los nucleófilos como los tioles o las aminas se pueden usar en presencia de bases como la trietilamina.
Productos principales
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación del grupo tritiltio puede producir sulfoxidos o sulfonas, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales en lugar del grupo tritiltio .
Aplicaciones Científicas De Investigación
El ácido (S)-Fmoc-2-amino-5-(tritiltio)-pentanoico tiene varias aplicaciones en la investigación científica:
Mecanismo De Acción
El mecanismo de acción del ácido (S)-Fmoc-2-amino-5-(tritiltio)-pentanoico implica principalmente su función como aminoácido protegido en la síntesis de péptidos. El grupo Fmoc protege el grupo amino durante el proceso de síntesis, evitando reacciones no deseadas.
Comparación Con Compuestos Similares
Compuestos similares
Ácido (S)-Fmoc-2-amino-5-(tritiltio)-butanoico: Estructura similar pero con una cadena de carbono más corta.
Ácido (S)-Fmoc-2-amino-5-(tritiltio)-hexanoico: Estructura similar pero con una cadena de carbono más larga.
Ácido (S)-Fmoc-2-amino-4-(tritiltio)-butanoico: Estructura similar pero con el grupo tritiltio en un carbono diferente.
Singularidad
El ácido (S)-Fmoc-2-amino-5-(tritiltio)-pentanoico es único debido a su combinación específica del grupo protector Fmoc y el grupo tritiltio. Esta combinación proporciona estabilidad y reactividad, lo que lo hace particularmente útil en la síntesis de péptidos y otras aplicaciones donde se requieren protección y desprotección selectivas de grupos funcionales .
Propiedades
Fórmula molecular |
C39H35NO4S |
|---|---|
Peso molecular |
613.8 g/mol |
Nombre IUPAC |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-tritylsulfanylpentanoic acid |
InChI |
InChI=1S/C39H35NO4S/c41-37(42)36(40-38(43)44-27-35-33-23-12-10-21-31(33)32-22-11-13-24-34(32)35)25-14-26-45-39(28-15-4-1-5-16-28,29-17-6-2-7-18-29)30-19-8-3-9-20-30/h1-13,15-24,35-36H,14,25-27H2,(H,40,43)(H,41,42) |
Clave InChI |
POEDPRJPBCNZHB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,4,5,5-Tetramethyl-2-{5-[2-(trifluoromethyl)phenyl]furan-2-YL}-1,3,2-dioxaborolane](/img/structure/B12316094.png)


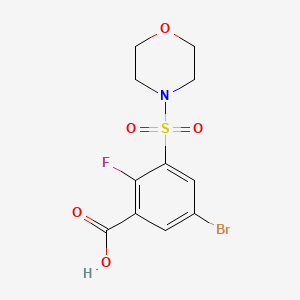
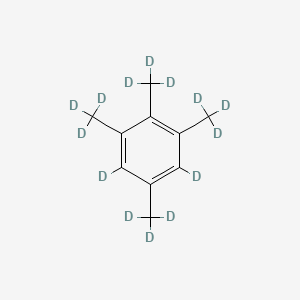
![6-[(2Z)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]-N-prop-2-ynylhexanamide;chloride](/img/structure/B12316119.png)
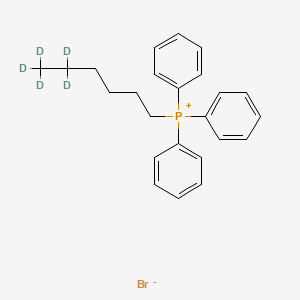
![N-[(N'-hydroxycarbamimidoyl)methyl]benzamide](/img/structure/B12316125.png)
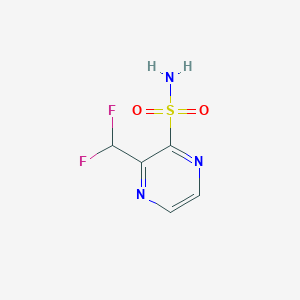
![[4-(4-Iodophenyl)sulfonyl-3-methylpiperazin-1-yl]-phenylmethanone](/img/structure/B12316130.png)
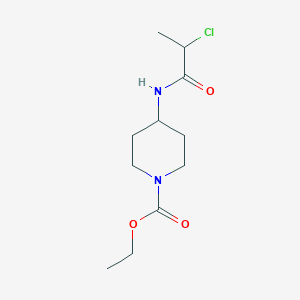
![2-chloro-N-propyl-N-[(propylcarbamoyl)methyl]acetamide](/img/structure/B12316136.png)
